

Core Thermodynamic Properties of Cerous Triiodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cerium(III) iodide*

Cat. No.: *B3029772*

[Get Quote](#)

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in different environments. This section presents the known and estimated thermodynamic data for solid cerous triiodide.

Quantitative Data Summary

The available experimental and estimated thermodynamic data for cerous triiodide at standard conditions (298.15 K and 1 bar) are summarized in the tables below.

Table 1: Experimental Thermodynamic Data for Cerous Triiodide (CeI_3)

Property	Symbol	Value	Units
Molar Mass	M	520.829	g/mol
Melting Point	T_m	~766 (1039.15 K)	°C
Standard Molar Enthalpy of Formation	$\Delta_f H^\circ$	-669.3	kJ/mol
Standard Enthalpy of Sublimation	$\Delta_{\text{sub}} H^\circ$	295 ± 10	kJ/mol
Vapor Pressure Equation (solid, 910-1031 K)	$\log(p/\text{kPa})$	$(12.02 \pm 0.20) - (14843 \pm 150)/T$	

Table 2: Estimated Thermodynamic Data for Solid Cerous Triiodide (CeI₃) at 298.15 K

Property	Symbol	Estimated Value	Units	Method of Estimation
Standard Molar Heat Capacity	C _p °	99.5	J/(mol·K)	Kopp's Law
Standard Molar Entropy	S°	215	J/(mol·K)	Latimer Scheme/Comparison with Lanthanide Halides

Table 3: Calculated Gibbs Free Energy of Formation for Solid Cerous Triiodide (CeI₃) at 298.15 K

Property	Symbol	Calculated Value	Units
Standard Gibbs Free Energy of Formation	ΔfG°	-661.8	kJ/mol

Note: The Standard Gibbs Free Energy of Formation was calculated using the Gibbs-Helmholtz equation ($ΔG° = ΔH° - TΔS°$) with the experimental $ΔfH°$ and estimated S°.

Experimental Protocols for Thermodynamic Measurements

Accurate determination of thermodynamic properties requires precise experimental techniques. This section details the standard methodologies that can be employed to measure the heat capacity, standard molar entropy, and standard enthalpy of formation of cerous triiodide.

Determination of Heat Capacity and Standard Molar Entropy

The heat capacity of a substance is a measure of the amount of heat required to raise its temperature. The standard molar entropy, a measure of the disorder of a substance, is determined by measuring the heat capacity from near absolute zero to the standard temperature of 298.15 K. Adiabatic calorimetry is the preferred method for these measurements.

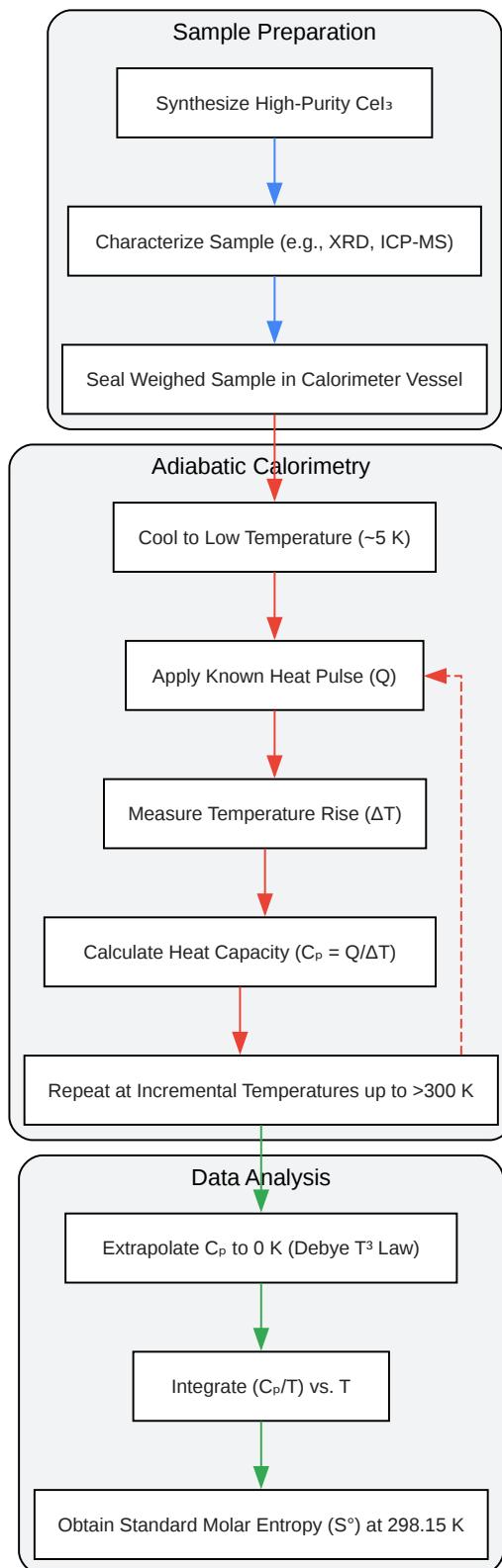
Protocol: Low-Temperature Adiabatic Calorimetry

- **Sample Preparation:** A high-purity, anhydrous sample of cerous triiodide is synthesized and characterized to ensure the absence of impurities that could affect the heat capacity measurements. The sample is then sealed in a sample holder, typically made of a material with well-known thermal properties like copper or gold, under an inert atmosphere to prevent reaction with air or moisture.
- **Calorimeter Setup:** The sample holder is placed within an adiabatic calorimeter. This instrument is designed to create a highly isolated environment to minimize heat exchange with the surroundings. It consists of a series of concentric shields, with the inner shields being temperature-controlled to match the temperature of the sample holder, thus creating an adiabatic shield. The entire assembly is placed in a cryostat and cooled to a very low temperature, typically around 5 K.
- **Heat Capacity Measurement:**
 - A known amount of electrical energy (Q) is supplied to a heater attached to the sample holder, causing a small increase in temperature (ΔT).
 - The temperature of the sample is measured with high precision using a calibrated thermometer, such as a platinum resistance thermometer.
 - The heat capacity (C_p) of the sample and its holder is calculated using the formula: $C_p = Q / \Delta T$.
 - The heat capacity of the empty sample holder (previously determined in a separate experiment) is subtracted to obtain the heat capacity of the cerous triiodide sample.
 - This process is repeated in small temperature increments from the starting low temperature up to and beyond 298.15 K.

- Entropy Calculation: The standard molar entropy (S°) at 298.15 K is calculated by integrating the heat capacity data with respect to temperature, as described by the third law of thermodynamics. The entropy is calculated by summing the contributions from the experimental data range and an extrapolation from the lowest measurement temperature to 0 K, typically using the Debye T^3 law. The total entropy is given by the integral: $S^\circ(298.15 \text{ K}) = \int_0^{298.15} (C_p/T) \, dT$

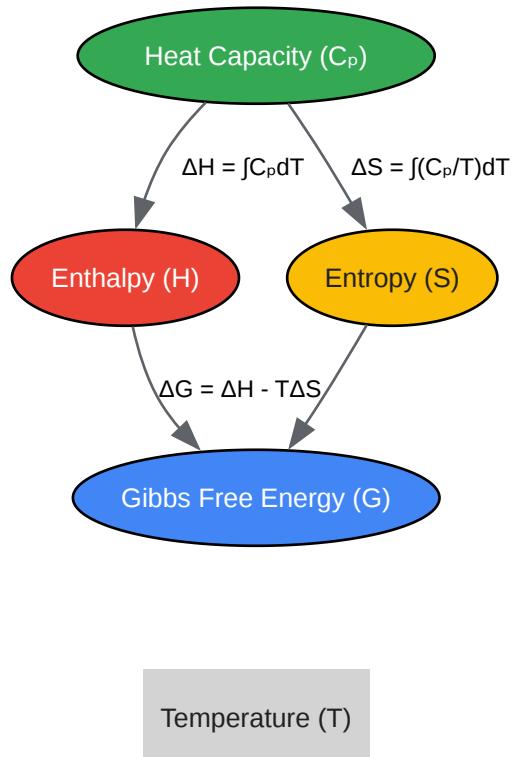
Determination of Standard Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For cerous triiodide, this corresponds to the reaction: $\text{Ce(s)} + 1.5 \text{ I}_2\text{(s)} \rightarrow \text{CeI}_3\text{(s)}$


Direct measurement of the heat of this reaction can be challenging. Therefore, solution calorimetry is often employed, which relies on Hess's Law.

Protocol: Solution Calorimetry

- Calorimeter Setup: An isoperibol solution calorimeter is typically used. This consists of a reaction vessel submerged in a constant-temperature water bath. The temperature change of the solution within the vessel is monitored with a high-precision thermometer.
- Measurement of Enthalpy of Solution:
 - A precisely weighed sample of high-purity cerous triiodide is dissolved in a suitable solvent (e.g., an aqueous acidic solution) within the calorimeter, and the heat of solution ($\Delta H_{\text{soln}}(\text{CeI}_3)$) is measured.
 - In separate experiments, the heats of solution for the constituent elements, cerium metal ($\Delta H_{\text{soln}}(\text{Ce})$) and solid iodine ($\Delta H_{\text{soln}}(\text{I}_2)$), are measured in the same solvent.
- Calculation using Hess's Law: The standard enthalpy of formation of cerous triiodide is calculated by applying Hess's Law to the measured enthalpies of solution. The thermodynamic cycle is as follows: $\Delta fH^\circ(\text{CeI}_3, \text{s}) = [\Delta H_{\text{soln}}(\text{Ce}) + 1.5 * \Delta H_{\text{soln}}(\text{I}_2)] - \Delta H_{\text{soln}}(\text{CeI}_3)$


Visualizations

Diagrams are provided to illustrate key experimental workflows and conceptual relationships in the study of the thermodynamic properties of cerous triiodide.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the standard molar entropy of CeI_3 .

[Click to download full resolution via product page](#)

Caption: Relationship between key thermodynamic state functions.

- To cite this document: BenchChem. [Core Thermodynamic Properties of Cerous Triiodide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029772#thermodynamic-properties-of-cerous-triiodide\]](https://www.benchchem.com/product/b3029772#thermodynamic-properties-of-cerous-triiodide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com